Org 25543 hydrochloride

GlyT2 inhibitor Selectivity Off-target profiling

Researchers requiring sustained, selective GlyT2 blockade face limited options-early inhibitors like ALX-1393 lack brain penetration and cross-react with GlyT1, confounding in vivo data. Org 25543 hydrochloride resolves this with: (1) IC50 16 nM at hGlyT2 and >100,000 nM at GlyT1-zero cross-reactivity; (2) pseudo-irreversible binding ensuring durable target engagement; (3) brain-penetrant profile (logBB 0.6) enabling central effects. These characteristics make it the definitive positive control for neuropathic pain models (ED50 0.07-0.16 mg/kg i.v.) and GlyT2 target-validation studies.

Molecular Formula C24H33ClN2O4
Molecular Weight 449.0 g/mol
Cat. No. B1662644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 25543 hydrochloride
SynonymsN-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride
Molecular FormulaC24H33ClN2O4
Molecular Weight449.0 g/mol
Structural Identifiers
SMILESCN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC.Cl
InChIInChI=1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H
InChIKeyNIPQJILJYQVZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Org 25543 Hydrochloride: Selective GlyT2 Inhibition


Org 25543 hydrochloride is a brain-penetrant, high-affinity, and selective inhibitor of the glycine transporter type 2 (GlyT2) . It exhibits an IC50 of 16 nM for human GlyT2 and displays negligible activity at GlyT1 (pIC50 < 4) and over 56 other common biological targets at concentrations up to 100 μM [1]. This compound is widely utilized as a pharmacological tool to investigate the role of GlyT2 in glycinergic neurotransmission and to model the effects of GlyT2 dysfunction in vivo [2].

Org 25543 Hydrochloride: Irreplaceable GlyT2 Inhibitor Profile


Generic substitution among GlyT2 inhibitors is not scientifically valid due to profound differences in target selectivity, blood-brain barrier (BBB) permeability, and mechanism of inhibition. Unlike Org 25543, many early GlyT2 inhibitors, such as ALX-1393, exhibit poor brain penetration or significant off-target activity at GlyT1, confounding in vivo results [1]. Furthermore, the pseudo-irreversible binding kinetics of Org 25543 result in a distinct and durable pharmacological effect compared to reversible inhibitors, making it essential for studies requiring sustained GlyT2 blockade . These critical differences necessitate the specific use of Org 25543 hydrochloride to ensure experimental reproducibility and to accurately model the consequences of GlyT2 inhibition [2].

Org 25543 Hydrochloride: Differentiating Pharmacological Evidence


GlyT2 Selectivity vs. GlyT1 and Off-Targets

Org 25543 hydrochloride demonstrates exceptional selectivity for GlyT2, a critical advantage over comparator ALX-1393. While Org 25543 shows no activity at GlyT1 (pIC50 < 4, corresponding to an IC50 > 100,000 nM) and 56 other biological targets at concentrations ≥ 100 μM, ALX-1393 exhibits measurable off-target inhibition of GlyT1 with an IC50 of approximately 4,000 nM [1]. This high selectivity ensures that observed pharmacological effects are directly attributable to GlyT2 blockade, minimizing confounding variables in experimental models [2].

GlyT2 inhibitor Selectivity Off-target profiling

Superior Blood-Brain Barrier Penetration

A critical differentiator for in vivo CNS research is the ability of Org 25543 to cross the blood-brain barrier (BBB). Quantitative analysis shows a free brain-to-plasma ratio of 0.53 in mice, 35 minutes after intravenous administration . This is in stark contrast to ALX-1393, which is characterized as brain-impermeable and is therefore unsuitable for systemic administration in studies targeting central glycinergic pathways [1]. The favorable logBB of 0.6 for Org 25543 further corroborates its superior brain penetration profile .

CNS Penetration Blood-Brain Barrier In vivo pharmacology

Pseudo-Irreversible Binding Kinetics

Org 25543 is characterized as a pseudo-irreversible inhibitor, a property that distinguishes it from reversible GlyT2 inhibitors like ALX-1393. Kinetic characterization using MS binding assays revealed a very slow off-rate (koff) of 7.07 × 10⁻³ s⁻¹, an on-rate (kon) of 1.01 × 10⁶ M⁻¹ s⁻¹, and an equilibrium dissociation constant (Kd) of 7.45 nM . This tight-binding nature results in prolonged target occupancy, as demonstrated in functional washout experiments where Org 25543's inhibitory effect on glycine-evoked currents was not reversed, unlike that of ALX-1393 [1].

Binding kinetics Irreversible inhibition Target occupancy

In Vivo Efficacy in Neuropathic Pain Models

Org 25543 exhibits potent and dose-dependent antiallodynic effects in a murine model of diabetic neuropathic pain. It demonstrates high in vivo efficacy with an ED50 range of 0.07–0.16 mg/kg following intravenous administration, with a minimal effective dose (Emin) of just 0.01 mg/kg . This efficacy profile is linked to its brain penetration and irreversible mechanism, leading to a significant reduction in mechanical allodynia after partial sciatic nerve ligation [1]. The compound's efficacy highlights its value for validating the therapeutic potential of GlyT2 inhibition in pain research.

Analgesia Neuropathic pain ED50

Org 25543 Hydrochloride: Validated Research Applications


GlyT2 Mechanism in Neuropathic Pain

Org 25543 is the gold-standard tool for validating GlyT2 as a target in pain research. Its high in vivo potency (ED50 = 0.07–0.16 mg/kg i.v.) and robust antiallodynic effects in preclinical neuropathic pain models make it an essential positive control for characterizing novel analgesics targeting the glycinergic system . Its brain-penetrant profile ensures that observed effects are centrally mediated, addressing a key limitation of earlier tools like ALX-1393 [1].

GlyT2 Dysfunction and Hyperekplexia Modeling

Given that genetic deletion of GlyT2 in mice leads to a lethal neuromotor phenotype resembling hyperekplexia , Org 25543 serves as a crucial pharmacological tool to mimic this dysfunction. Its pseudo-irreversible inhibition [1] allows researchers to acutely induce a state of complete or near-complete GlyT2 blockade in wild-type animals, enabling the study of disease mechanisms, compensatory pathways, and the therapeutic window for GlyT2 inhibition without the confounds of genetic compensation [2].

GlyT1 vs. GlyT2 Contribution Differentiation

In experiments aimed at dissecting the specific contributions of GlyT1 and GlyT2 to glycine homeostasis or synaptic physiology, Org 25543's exceptional selectivity is paramount. With no activity at GlyT1 (IC50 > 100,000 nM) and over 56 other targets , it can be used in conjunction with a selective GlyT1 inhibitor (e.g., ALX-5407 or SSR504734) to unambiguously assign observed functional outcomes to either transporter subtype [1].

GlyT2 Binding Assay Development

The well-characterized, high-affinity binding of Org 25543 to GlyT2 (Kd = 7.45 nM) makes it an ideal reporter ligand for the development of novel MS binding assays or other competitive binding platforms. Its use as a reference standard enables the accurate affinity profiling and screening of new chemical entities targeting the GlyT2 allosteric or orthosteric sites [1].

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